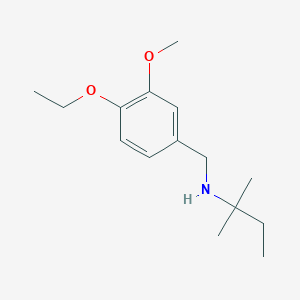

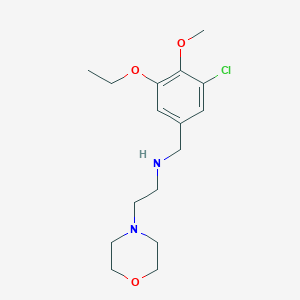

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine, also known as EMBP, is a chemical compound that belongs to the class of phenethylamines. EMBP has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Mecanismo De Acción

The exact mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific receptors in the body. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain perception and modulation. The compound has also been shown to interact with the serotonin receptor, which is involved in mood regulation.

Biochemical and Physiological Effects:

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to possess a wide range of biological activities. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine also has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier. However, there are also some limitations to the use of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine in lab experiments. The compound has not been extensively studied, and its exact mechanism of action is not fully understood. In addition, N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine may have potential side effects that need to be investigated further.

Direcciones Futuras

There are several future directions for research on N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. One area of interest is the development of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of the exact mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. Further studies are also needed to investigate the potential side effects of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine and to determine its safety and efficacy for use in humans.

Métodos De Síntesis

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine involves the reaction between 4-ethoxy-3-methoxybenzaldehyde and tert-pentylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. The synthesis of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine is relatively straightforward and can be accomplished using standard laboratory techniques.

Aplicaciones Científicas De Investigación

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Propiedades

Nombre del producto |

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine |

|---|---|

Fórmula molecular |

C15H25NO2 |

Peso molecular |

251.36 g/mol |

Nombre IUPAC |

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-methylbutan-2-amine |

InChI |

InChI=1S/C15H25NO2/c1-6-15(3,4)16-11-12-8-9-13(18-7-2)14(10-12)17-5/h8-10,16H,6-7,11H2,1-5H3 |

Clave InChI |

NKNKLOFXXURGFT-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC1=CC(=C(C=C1)OCC)OC |

SMILES canónico |

CCC(C)(C)NCC1=CC(=C(C=C1)OCC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)